![molecular formula C15H10O2S B11864722 4-(1-Naphthyl)-3-thiophenecarboxylic acid CAS No. 30409-57-5](/img/structure/B11864722.png)
4-(1-Naphthyl)-3-thiophenecarboxylic acid
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Overview
Description
4-(1-Naphthyl)-3-thiophenecarboxylic acid is an organic compound that features a naphthyl group attached to a thiophene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid typically involves the following steps:
Formation of the Naphthyl Group: The naphthyl group can be synthesized through various methods, including the nitration of naphthalene followed by reduction and subsequent functionalization.
Thiophene Ring Formation: The thiophene ring can be constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The naphthyl group and thiophene ring are then coupled using cross-coupling reactions like the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 ANO1 Inhibition and Pain Management
One of the notable applications of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is its role as an inhibitor of the calcium-activated chloride channel known as Anoctamin 1 (ANO1). Research indicates that compounds based on this structure exhibit significant analgesic properties, making them potential candidates for pain management therapies. In a study, various derivatives were synthesized and evaluated for their inhibitory activity against ANO1, with this compound showing promising results (IC50 = 0.79 μmol/L) in animal pain models .
Table 1: ANO1 Inhibitory Activity of Selected Compounds
Compound | Structure | IC50 (μmol/L) |
---|---|---|
Compound 28 | 4-(4-oxymethylbenzo)-thiophene | Higher than CaCC inh-A01 |
Compound 42 | This compound | 0.79 |
Control | CaCC inh-A01 | Not specified |
Antioxidant Properties
Recent studies have also explored the antioxidant potential of thiophene derivatives, including those containing the this compound moiety. These compounds have demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives effectively inhibit free radical-induced oxidative stress .
Table 2: Antioxidant Activity Comparison
Compound | TAC (Ascorbic Acid Equivalent) |
---|---|
Compound I | Comparable to Ascorbic Acid |
Compound II | Comparable to Ascorbic Acid |
Control | Ascorbic Acid |
Anti-Cancer Applications
The compound has also been investigated for its anti-cancer properties. Substituted thiophene derivatives, including those with a naphthyl group, have shown efficacy in inhibiting tumor growth in various cancer models. These compounds target specific pathways involved in cancer progression, such as Akt and PKA signaling pathways, suggesting their potential as therapeutic agents against multiple cancer types .
Table 3: Anti-Cancer Efficacy of Thiophene Derivatives
Compound | Cancer Type Targeted | Mechanism |
---|---|---|
Compound A | Lung Cancer | Akt Pathway Inhibition |
Compound B | Gastric Cancer | PKA Pathway Inhibition |
Compound C | Neuroblastoma | CDC7 Pathway Inhibition |
Material Science Applications
In addition to biological applications, thiophene derivatives are being explored for their utility in material science. Their unique electronic properties make them suitable for use in organic semiconductors and photovoltaic devices. The incorporation of naphthyl groups enhances the stability and efficiency of these materials, paving the way for advancements in organic electronics .
Mechanism of Action
The mechanism of action of 4-(1-Naphthyl)-3-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.
1-Naphthol: An organic compound used in the production of dyes and as an intermediate in organic synthesis.
Naphthylphthalamic acid: An auxin transport inhibitor used in plant biology.
Uniqueness
4-(1-Naphthyl)-3-thiophenecarboxylic acid is unique due to its combined naphthyl and thiophene structures, which confer distinct electronic and steric properties. This makes it valuable in the development of new materials and in various research applications.
Biological Activity
4-(1-Naphthyl)-3-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a thiophene carboxylic acid moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, research indicated that derivatives of thiophene compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of tuberculosis .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
M. tuberculosis | 1.56 μg/mL | |
E. coli | 32 μg/mL | |
S. aureus | 16 μg/mL |
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory pathways. A study indicated that similar thiophene derivatives can inhibit the expression of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in chronic inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in inflammation and microbial resistance. It is believed to act as a ligand for retinoic acid receptors (RAR), influencing gene expression related to cell proliferation and differentiation .
Case Study 1: Antitubercular Activity
In a clinical evaluation, a series of thiophene derivatives were tested for their antitubercular activity. The study found that compounds similar to this compound demonstrated superior efficacy compared to traditional antitubercular drugs, particularly against resistant strains .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory effects of thiophene derivatives, including our compound of interest. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells, indicating potential applications in managing inflammatory diseases .
Properties
CAS No. |
30409-57-5 |
---|---|
Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-naphthalen-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |
InChI Key |
NRTRIZVONWOLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O |
Origin of Product |
United States |
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